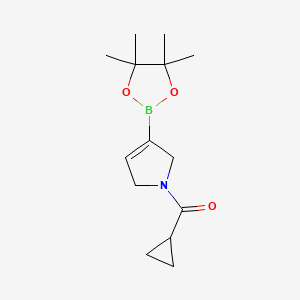

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone

Description

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)methanone is a boronate ester-containing compound featuring a cyclopropyl group linked to a partially saturated 2,5-dihydro-1H-pyrrole ring via a ketone bridge. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The dihydro-pyrrole ring introduces partial saturation, which may influence electronic and steric properties compared to fully aromatic heterocycles. This compound is likely synthesized via Grignard reactions or transition-metal-catalyzed coupling, as suggested by analogous methodologies in and . Its applications span pharmaceutical intermediates and materials science, particularly in catalytic processes .

Properties

Molecular Formula |

C14H22BNO3 |

|---|---|

Molecular Weight |

263.14 g/mol |

IUPAC Name |

cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrol-1-yl]methanone |

InChI |

InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16(9-11)12(17)10-5-6-10/h7,10H,5-6,8-9H2,1-4H3 |

InChI Key |

NOIHHBHSGLGJFK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C(=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)methanone generally involves two main steps:

Preparation of the Boronate Ester Intermediate

Several methods have been reported for the synthesis of cyclopropyl-substituted boronate esters, which serve as key intermediates:

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Lithiation and borylation | 4-bromo-1-cyclopropylpyrazole treated with n-butyllithium at −78 °C, followed by addition of isopropyl boronate ester; quenching and work-up | 81% yield of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a crude product used directly in next step |

| Magnesium-halogen exchange followed by borylation | 1-cyclopropyl-4-iodo-1H-pyrazole dissolved in THF cooled to 0 °C, treated with isopropylmagnesium chloride, then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane added | 83% yield of boronic acid pinacol ester after purification by silica gel chromatography |

| Pd-catalyzed Miyaura borylation | 4-bromo-1-cyclopropyl-1H-pyrazole reacted with bis(pinacolato)diboron, sodium acetate, and Pd(dppf)Cl2·CH2Cl2 in DMF at 150 °C in sealed microwave vial | Moderate yield; isolated as dark oil; reaction time 1 hour |

These methods highlight the use of halogenated cyclopropyl-pyrazole derivatives as precursors, which undergo metalation (lithium or magnesium) or palladium-catalyzed borylation to install the boronate ester group.

Palladium-Catalyzed Cross-Coupling for Final Compound Formation

The prepared boronate ester intermediates are frequently employed in Suzuki–Miyaura cross-coupling reactions to construct more complex molecules. Typical conditions include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2

- Base: Sodium carbonate, potassium phosphate, or sodium acetate

- Solvent: 1,4-dioxane, DMF, or ethylene glycol

- Temperature: 80–150 °C

- Atmosphere: Inert (nitrogen or argon)

- Time: 10 minutes to several hours, sometimes microwave-assisted

Example from literature:

Reaction Mechanism Considerations

The Suzuki–Miyaura coupling involving this boronate ester likely proceeds via the classical catalytic cycle:

- Oxidative addition of aryl halide to Pd(0)

- Transmetalation with the boronate ester activated by base (either via boronate pathway or oxo-palladium pathway)

- Reductive elimination to form C–C bond and regenerate Pd(0)

The choice of base and solvent affects the activation of the boronate ester and the efficiency of transmetalation.

Data Tables Summarizing Preparation Conditions

Exhaustive Research Findings and Notes

- The boronate ester is typically prepared from halogenated cyclopropyl heterocycles via metalation (lithium or magnesium) followed by reaction with boronate esters or via palladium-catalyzed borylation using bis(pinacolato)diboron.

- Microwave irradiation can accelerate both borylation and Suzuki coupling steps, reducing reaction times significantly.

- Purification often involves extraction, drying, and chromatographic techniques such as silica gel chromatography or reverse-phase HPLC.

- The compound’s stability and reactivity are influenced by the steric hindrance of the pinacol boronate group and the electronic nature of the cyclopropyl-pyrazole moiety.

- The choice of base (e.g., sodium carbonate, sodium acetate) and solvent (e.g., dioxane, DMF) is critical in optimizing yields and reaction rates.

- The compound is used as a boron reagent in further cross-coupling reactions to build complex molecules, especially in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone involves its interaction with specific molecular targets. The boron center in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and receptor modulation. The cyclopropyl and dihydropyrrole moieties contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone (CAS 2613434-30-1)

- Structure : Replaces the dihydro-pyrrole with a pyrazole ring.

- Key Differences: Pyrazole is fully aromatic, offering greater stability and resonance effects compared to the partially saturated dihydro-pyrrole. Molecular weight: 262.11 vs. ~262 (estimated for the target compound).

(Tetrahydro-2H-pyran-4-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (23)

- Structure : Substitutes cyclopropyl with tetrahydro-pyran and dihydro-pyrrole with phenyl.

- Key Differences :

Functional Group Variations

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one

- Structure: Acetyl group replaces cyclopropyl-methanone.

- Key Differences :

Cyclopropyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methanone (CAS 1396216-40-2)

- Structure: Boronate ester attached to a cyclopropyl ring directly adjacent to the methanone.

- Key Differences :

Reactivity and Catalytic Performance

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The dihydro-pyrrole’s partial saturation may balance electron density and steric effects, facilitating faster coupling compared to phenyl analogues (e.g., compound 23 in ) .

- Pyrazole Analogue (CAS 2613434-30-1) : Aromaticity provides stability but may reduce reactivity due to resonance delocalization, requiring harsher conditions (e.g., higher temperatures) .

Hydrolytic Stability

- Target Compound : The dihydro-pyrrole’s reduced conjugation compared to aromatic systems (e.g., pyrazole or phenyl) may increase susceptibility to hydrolysis under acidic or aqueous conditions.

- Phenyl-Boronate Esters (e.g., compound 4 in ) : Greater stability due to aromatic stabilization, as evidenced by their widespread use in aqueous cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties Comparison

*Estimated based on structural similarity.

Table 2: Reactivity in Suzuki-Miyaura Coupling

Biological Activity

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 245.13 g/mol. Its structural features include a cyclopropyl group and a dioxaborolane moiety, which may contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For example:

- Cholinesterase Inhibition : Related compounds have shown potent inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, one compound demonstrated an IC50 of 46.42 µM against BChE and 157.31 µM against AChE . This suggests that cyclopropyl derivatives may also exhibit similar enzyme inhibition profiles.

2. Antitumor Activity

Compounds containing the dioxaborolane structure have been explored for their antitumor properties. A related study highlighted that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines . The mechanism often involves the induction of apoptosis in cancer cells.

3. Pharmacokinetic Properties

The cyclopropyl substitution has been reported to enhance the pharmacokinetic properties of related compounds. For instance, modifications in substituents led to improved bioavailability and reduced off-target effects . This aspect is crucial for developing therapeutics with better efficacy and safety profiles.

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone | BChE Inhibition | 46.42 µM |

| 2 | 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester | Antitumor Activity | Selective cytotoxicity |

| 3 | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | Enhanced Pharmacokinetics | Improved bioavailability |

The biological activity of cyclopropyl derivatives is often attributed to their ability to interact with specific enzyme active sites or cellular targets. The dioxaborolane moiety can facilitate the formation of hydrogen bonds with target proteins, enhancing binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.